(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanol
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Overview
Description
(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanol is a chemical compound that features a chlorophenyl group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include lithium hydride and dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
The compound has shown potential in biological studies, particularly in the inhibition of bacterial biofilms. It has been tested against strains like Escherichia coli and Bacillus subtilis, demonstrating significant inhibitory activity .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Research is ongoing to develop new drugs based on its structure.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from polymer synthesis to the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,4-benzodioxane: Shares the benzodioxane moiety but differs in the functional groups attached.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Similar structure with an ethanone group instead of a chlorophenyl group.
Uniqueness
(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanol is unique due to the presence of both the chlorophenyl and benzodioxin groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H13ClO3 |
---|---|
Molecular Weight |
276.71 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanol |
InChI |
InChI=1S/C15H13ClO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9,15,17H,7-8H2 |
InChI Key |
AVEZYPGTAUYONV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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